Methyl 3-amino-3-(4-methoxyphenyl)butanoate
Description
Methyl 3-amino-3-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxyphenyl group
Properties
IUPAC Name |
methyl 3-amino-3-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSOJZZLUWOPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(4-methoxyphenyl)butanoate typically involves the esterification of 3-amino-3-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : Methyl 3-amino-3-(4-methoxyphenyl)butanoate has been investigated for its potential therapeutic effects. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases. The presence of the amino group allows it to interact with various biological targets, including enzymes and receptors involved in these pathways.
Organic Synthesis
Intermediate in Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, where it can undergo various transformations such as oxidation, reduction, and nucleophilic substitution .
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Methyl 3-nitro-3-(4-methoxyphenyl)butanoate |
| Reduction | Lithium aluminum hydride | 3-amino-3-(4-methoxyphenyl)butanol |
| Substitution | Alkyl halides | N-alkylated derivatives |
Biological Studies
Enzyme Inhibition Studies : The compound has been explored for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways. Its structural features allow it to interact selectively with enzyme active sites, providing insights into new drug design strategies.
Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This potential makes it a candidate for further investigation as an antimicrobial agent.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory conditions.
Case Study 2: Synthesis of Novel Derivatives
Research involving the modification of this compound led to the creation of several novel derivatives that exhibited enhanced biological activities. These derivatives were synthesized through targeted reactions aimed at optimizing their pharmacological profiles.
Mechanism of Action
The mechanism by which methyl 3-amino-3-(4-methoxyphenyl)butanoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-hydroxyphenyl)butanoate
- Methyl 3-amino-3-(4-chlorophenyl)butanoate
- Methyl 3-amino-3-(4-fluorophenyl)butanoate
Uniqueness
Methyl 3-amino-3-(4-methoxyphenyl)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical processes.
Biological Activity
Methyl 3-amino-3-(4-methoxyphenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of appropriate amines with esters or acids. The synthesis typically involves the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bonds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observation |
|---|---|
| 1H NMR | Signals at δ 5.72 (NH), 4.68 (OCH), 4.07 (CH2) |
| 13C NMR | Signals at δ 178.9 (CO), 80.9 (OCH), 60.8 (C) |
| IR | N-H stretch at 3340 cm, C=O stretch at 1654 cm |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through specific pathways.
- Inhibitory Concentration (IC50) : The compound showed an IC50 value of approximately 11 µM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of about 2.29 µM .
- Mechanism of Action : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell survival, potentially modulating heat shock protein (HSP90) and TRAP1 pathways .
Selectivity and Safety Profile
One notable aspect of this compound is its selectivity for cancerous cells over normal cells. In experiments involving HEK-293 normal cells, the compound displayed significantly lower cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1 : A study evaluated the compound's effects on prostate cancer models, demonstrating reduced tumor growth rates in vivo when administered alongside standard treatments. This suggests a potential role as an adjunct therapy in prostate cancer management .
- Case Study 2 : Another investigation focused on its neuroprotective effects in models of neurodegenerative diseases, where it exhibited protective properties against oxidative stress-induced cell death .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-3-(4-methoxyphenyl)butanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling 4-methoxyphenyl derivatives with β-amino ester precursors. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can react with 4-methoxyphenol under nucleophilic substitution conditions to form the core structure . Optimization includes:
- Temperature control : Reactions at 45°C improve selectivity for the desired product .
- Catalysts : Use of mild bases (e.g., triethylamine) to minimize side reactions.
- Purification : Column chromatography with hexane/EtOH (1:1) achieves >97% purity .
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare and NMR data with structurally similar compounds (e.g., δ = 3.86 ppm for methoxy protons in analogous triazine derivatives) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., expected m/z for ) and fragmentation patterns .
- IR spectroscopy : Identify characteristic stretches (e.g., ester C=O at ~1700 cm) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Temperature : Store at 0–6°C to prevent degradation, as seen in related bromophenylcarbamoyl compounds .
- Moisture sensitivity : Use desiccants or inert atmospheres (N/Ar) due to the compound’s ester and amine functional groups.
- Light exposure : Protect from UV light to avoid photochemical decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Map coupling interactions to confirm spatial arrangement of protons .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous benzoic acid derivatives .
- HPLC-MS : Identify trace impurities (e.g., unreacted starting materials) using reverse-phase chromatography .
Q. What strategies improve enantiomeric purity in the asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during the formation of the β-amino ester .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of racemic mixtures .
- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases .
Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity and biological activity compared to analogs?
- Methodological Answer :
- Electronic effects : The methoxy group donates electron density via resonance, enhancing electrophilic substitution reactivity at the aromatic ring .
- Biological activity : Methoxy-substituted analogs show improved bioavailability in pharmacokinetic studies compared to hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) .
- Comparative studies : Use molecular docking to assess interactions with target enzymes (e.g., aminotransferases) .
Data Contradiction and Validation
Q. How to address discrepancies in melting points reported across literature sources?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Validate via:
- DSC/TGA : Analyze thermal behavior to confirm melting points and detect solvates .
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate pure crystalline forms .
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates .
- Cellular uptake : Label the compound with or fluorescent tags to monitor permeability in Caco-2 cell models .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
